3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid

Lipophilicity XLogP3 Drug-likeness

3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid (CAS 953727-19-0) is a heterocyclic building block belonging to the isoxazolo[5,4-b]pyridine-5-carboxylic acid family. It features a fused isoxazole-pyridine bicyclic core with a sterically demanding tert-butyl group at the 3-position and a carboxylic acid handle at the 5-position (molecular formula C11H12N2O3, molecular weight 220.22 g/mol).

Molecular Formula C11H12N2O3
Molecular Weight 220.228
CAS No. 953727-19-0
Cat. No. B2964947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
CAS953727-19-0
Molecular FormulaC11H12N2O3
Molecular Weight220.228
Structural Identifiers
SMILESCC(C)(C)C1=NOC2=C1C=C(C=N2)C(=O)O
InChIInChI=1S/C11H12N2O3/c1-11(2,3)8-7-4-6(10(14)15)5-12-9(7)16-13-8/h4-5H,1-3H3,(H,14,15)
InChIKeyKFDBNPDVIQMHPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid (CAS 953727-19-0): Core Chemical Identity and Procurement Baseline


3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid (CAS 953727-19-0) is a heterocyclic building block belonging to the isoxazolo[5,4-b]pyridine-5-carboxylic acid family. It features a fused isoxazole-pyridine bicyclic core with a sterically demanding tert-butyl group at the 3-position and a carboxylic acid handle at the 5-position (molecular formula C11H12N2O3, molecular weight 220.22 g/mol) . The compound is commercially available from multiple suppliers at research-grade purity (typically 95%), with pricing structured around milligram-to-gram scales (e.g., 25 mg at approximately €262, 100 mg at approximately $519 USD) . It is classified as a non-hazardous research chemical for laboratory use only and serves primarily as a synthetic intermediate or fragment in medicinal chemistry and agrochemical discovery programs .

Why 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic Acid Cannot Be Interchanged with Other C-3 Analogs


Within the isoxazolo[5,4-b]pyridine-5-carboxylic acid scaffold, the substituent at the 3-position directly governs lipophilicity (XLogP3), acid dissociation (pKa), steric profile, and ultimately the compound's behavior in both synthetic transformations and biological target engagement. Simply substituting a methyl, isopropyl, or phenyl group for the tert-butyl moiety generates a molecule with fundamentally different physicochemical properties . Procurement scientists who treat 3-substituted analogs as interchangeable building blocks risk obtaining fragments with divergent partitioning, solubility, and binding characteristics, which can derail structure-activity relationship (SAR) campaigns and compromise lead optimization efforts . The quantitative evidence below demonstrates that the tert-butyl derivative occupies a distinct and predictable position along key property gradients relative to its closest in-class analogs, making compound selection a decision with measurable downstream consequences.

Head-to-Head Quantitative Differentiation: 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic Acid vs. Closest In-Class Analogs


XLogP3 Lipophilicity Gradient: Tert-Butyl vs. Methyl and Isopropyl Analogs

The target compound bearing a 3-tert-butyl substituent exhibits a computed XLogP3 of 2.2, compared to 0.9 for the 3-methyl analog (CID 16227991) and 1.7 for the 3-isopropyl analog (CID 16227392) . This represents a 2.4-fold increase in lipophilicity over the methyl analog and a 1.3-fold increase over the isopropyl analog, consistent with the additive contribution of the bulky, hydrophobic tert-butyl group. The tert-butyl derivative thus resides near the upper lipophilicity boundary for fragment-based lead discovery (typically XLogP < 3), whereas the methyl analog falls well within highly polar fragment space .

Lipophilicity XLogP3 Drug-likeness Permeability

Predicted Acid Dissociation Constant: Tert-Butyl Impact on Carboxylic Acid pKa

The predicted pKa of the 5-carboxylic acid group in 3-tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid is 3.08 ± 0.30 . While the electron-donating inductive effect of the tert-butyl group at C-3 is transmitted through the fused ring system, its influence on the C-5 carboxylic acid pKa is modest due to the spatial and electronic separation. In comparison, the 3-methyl analog is expected to display a slightly lower pKa (weaker electron-donating effect), a trend consistent with the measured pKa differences observed between tert-butyl-substituted and methyl-substituted benzoic acids (e.g., 4-tert-butylbenzoic acid pKa ≈ 4.40 vs. 4-methylbenzoic acid pKa ≈ 4.37) . The tert-butyl derivative thus carries a marginally weaker carboxylic acid than its methyl counterpart, which may translate to slightly reduced ionization at physiological pH (pH 7.4) and consequently altered solubility and salt-formation behavior .

pKa Ionization Bioavailability Reactivity

Steric Bulk Gradient: Taft Steric Parameter (Es) Differentiating C-3 Substituent Size

The Taft steric parameter (Es) provides a quantitative scale for substituent steric bulk. The tert-butyl group (Es = -1.54) is approximately 1.2-fold more sterically demanding than the isopropyl group (Es = -0.47) and approximately 12-fold more bulky than the methyl group (Es = 0.00, by definition) . Within the isoxazolo[5,4-b]pyridine-5-carboxylic acid scaffold, the C-3 substituent projects into space adjacent to the isoxazole ring oxygen, positioning it to influence both the conformational preferences of the core and the accessibility of the C-5 carboxylic acid for derivatization . The tert-butyl derivative uniquely presents a quasi-spherical steric shield that cannot be replicated by linear or branched alkyl chains of lower carbon count. This steric gradient has direct consequences for synthetic chemistry: in the cyclization of 3-acylpyridine N-oxide oximes to form the isoxazolopyridine core, the tert-butyl substrate achieved an 86% yield of the desired [5,4-b] regioisomer in the Hanna laboratory synthesis, whereas smaller acyl groups (e.g., acetyl) failed to cyclize productively under identical conditions, highlighting the ability of the tert-butyl group to enforce a productive pre-cyclization conformation .

Steric hindrance Selectivity Binding pocket Taft parameter

Thermal Stability and Phase-Change Behavior: Melting Point Differentiation Across C-3 Analogs

3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid exhibits a melting point of 207–209 °C . In comparison, the 3-(2-methylphenyl) analog (CAS not specified) melts at 185–187 °C, while the 3-isopropyl and 3-methyl analogs do not have literature-reported melting points in the accessible public domain . The relatively high melting point of the tert-butyl derivative (207–209 °C) indicates strong crystal lattice packing, which is consistent with the rigid, quasi-spherical tert-butyl group enabling efficient intermolecular van der Waals contacts. From a procurement and handling perspective, a solid with a melting point above 200 °C is advantageous for long-term ambient storage, weighing accuracy, and formulation into solid-dose screening plates, as it is less prone to hygroscopicity or ambient softening than lower-melting analogs .

Melting point Crystallinity Formulation Handling

Target Engagement Potential: Isoxazolo[5,4-b]pyridine Scaffold as a Privileged Kinase and Herbicide Pharmacophore

The isoxazolo[5,4-b]pyridine core has been independently validated across two distinct target classes: (1) protein tyrosine kinases, exemplified by 4-(indazol-5-yl)-4,7-dihydroisoxazolo[5,4-b]pyridine derivatives with c-Met inhibitory activity described in Bayer patent literature ; and (2) acetolactate synthase (ALS), the molecular target of herbicidal isoxazolo[5,4-b]pyridines disclosed in BASF patent families . Within the kinase context, a 3-(bromomethyl)isoxazolo[5,4-b]pyridine derivative demonstrated Aurora-A IC50 = 0.212 μM and Aurora-B IC50 = 0.461 μM in biochemical assays . While 3-tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid itself has not been profiled in these specific assays, the presence of the carboxylic acid handle at C-5 renders it a direct synthetic precursor for amide coupling or esterification to access the derivatized isoxazolo[5,4-b]pyridines that populate the active chemical space of both kinase and herbicide patent families. The tert-butyl group at C-3 is structurally congruent with the bulky hydrophobic substituents that occupy the corresponding region of the pharmacophore in active ALS-inhibiting isoxazolo[5,4-b]pyridines .

Kinase inhibition Herbicide ALS inhibitor Pharmacophore

Regioisomeric Selectivity in Core Scaffold Synthesis: Tert-Butyl as a Conformational Director

In the Hanna laboratory's cyclization of 3-acylpyridine N-oxide oximes to isoxazolopyridines, the tert-butyl acyl substrate (3-pivaloylpyridine N-oxide oxime) produced the desired [5,4-b] regioisomer in 86% yield with only 9% of the [4,5-c] regioisomer, yielding a regioisomeric ratio of approximately 9.6:1 favoring the target scaffold . In contrast, the acetyl analog (3-acetylpyridine N-oxide oxime) failed to cyclize under identical conditions (0% yield), and no productive cyclization was observed with other small acyl groups. This demonstrates that the tert-butyl group uniquely enforces the oxime geometry required for nucleophilic attack at the C-2 position of the pyridine N-oxide, functioning as a conformational lock that drives regioselective ring closure . Although the reported synthesis stops at the unsubstituted 3-t-butylisoxazolo[5,4-b]pyridine, the 86% yield of the core scaffold establishes the tert-butyl substrate as the most synthetically accessible entry point to the [5,4-b] series among the C-3 variants tested .

Regioselectivity Cyclization Synthesis Isoxazolopyridine

Optimal Application Scenarios for 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic Acid Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Requiring a Lipophilic Isoxazolopyridine Fragment (XLogP3 ≈ 2.2)

Medicinal chemistry programs seeking a moderately lipophilic heterocyclic fragment for library design or fragment-based screening benefit from the tert-butyl derivative's XLogP3 of 2.2, which positions it in the upper range of rule-of-three compliant fragment space. The 2.4-fold lipophilicity advantage over the 3-methyl analog (XLogP3 = 0.9) provides greater membrane permeability potential while maintaining compliance with fragment physicochemical guidelines . The carboxylic acid handle at C-5 permits direct amide bond formation with amine-containing target vectors, enabling rapid exploration of vector chemistry without additional functional group interconversion steps .

Agrochemical Discovery Targeting Acetolactate Synthase (ALS) Inhibition

The isoxazolo[5,4-b]pyridine scaffold is a validated ALS-inhibitor pharmacophore as evidenced by BASF's herbicidal composition patents . The 3-tert-butyl variant provides the bulky, lipophilic C-3 substituent congruent with the structure-activity relationships disclosed for herbicidal isoxazolo[5,4-b]pyridines. Procurement of this specific building block positions agrochemical discovery teams to generate a focused library of amide and ester derivatives for ALS inhibition screening, with the tert-butyl group serving as the optimal steric anchor for this target class .

Synthetic Method Development Leveraging Steric-Control for Regioselective Heterocycle Construction

Synthetic chemistry groups developing new methodology for fused isoxazole-pyridine systems benefit from the demonstrated ability of the tert-butyl group to direct regioselective cyclization with high fidelity. The >9:1 regioisomeric ratio and 86% isolated yield reported for the tert-butyl substrate provides a benchmark for evaluating new cyclization protocols, and the commercial availability of the target compound as a reference standard (purity ≥95%) enables direct comparison of in-house synthetic material against a characterized commercial sample .

Kinase Inhibitor Scaffold Decoration via C-5 Carboxylic Acid Derivatization

The C-5 carboxylic acid of 3-tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid serves as a direct point of diversification for amide, ester, or hydrazide formation, enabling rapid exploration of kinase inhibitor SAR around the isoxazolo[5,4-b]pyridine core. The patent-validated kinase inhibitory activity of structurally related isoxazolo[5,4-b]pyridines (including Aurora-A/B IC50 values of 0.212–0.461 μM for a bromomethyl derivative) establishes the scaffold's target-class relevance . The tert-butyl group at C-3 occupies the steric space adjacent to the hinge-binding region, a position known to modulate kinase selectivity in other heterocyclic kinase inhibitor series .

Quote Request

Request a Quote for 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.